3-[1-(5-Methylthiophene-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione
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Overview
Description
3-[1-(5-Methylthiophene-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a pyrrolidine ring, and an imidazolidine-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(5-Methylthiophene-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation of 5-methylthiophene-2-carboxylic acid with pyrrolidine, followed by cyclization with imidazolidine-2,4-dione under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-[1-(5-Methylthiophene-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
3-[1-(5-Methylthiophene-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-[1-(5-Methylthiophene-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as 2-acetylthiophene and 2,5-dimethylthiophene.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-dione and N-methylpyrrolidine.
Imidazolidine-2,4-dione Derivatives: Compounds such as hydantoin and its various substituted forms.
Uniqueness
3-[1-(5-Methylthiophene-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
IUPAC Name |
3-[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-8-2-3-10(20-8)12(18)15-5-4-9(7-15)16-11(17)6-14-13(16)19/h2-3,9H,4-7H2,1H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKDSMHKSIZVQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCC(C2)N3C(=O)CNC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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